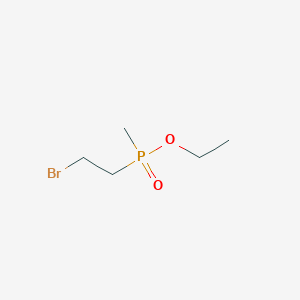
Ethyl (2-bromoethyl)methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-bromoethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both ethyl and bromoethyl groups attached to the phosphorus atom makes it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-bromoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of ethyl (2-bromoethyl)(methyl)phosphinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-bromoethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphinate group can be oxidized to form phosphonate derivatives.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted phosphinates.
Oxidation Reactions: The major products are phosphonate derivatives.
Reduction Reactions: The major products are phosphine derivatives.
Applications De Recherche Scientifique
Ethyl (2-bromoethyl)(methyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs and bioisosteres.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2-bromoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modulation of receptor function. The phosphinate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl (2-bromoethyl)(methyl)phosphinate can be compared with other similar compounds such as:
Ethyl (2-chloroethyl)(methyl)phosphinate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Methyl (2-bromoethyl)(methyl)phosphinate: Similar structure but with a methyl group instead of ethyl. It has different physical properties and reactivity.
Ethyl (2-bromoethyl)(ethyl)phosphinate: Similar structure but with an additional ethyl group. It has different steric and electronic effects.
Propriétés
Numéro CAS |
52399-90-3 |
|---|---|
Formule moléculaire |
C5H12BrO2P |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
1-bromo-2-[ethoxy(methyl)phosphoryl]ethane |
InChI |
InChI=1S/C5H12BrO2P/c1-3-8-9(2,7)5-4-6/h3-5H2,1-2H3 |
Clé InChI |
ODSBMTQUTBIVCM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


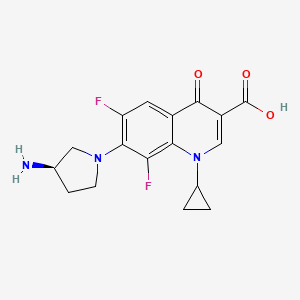

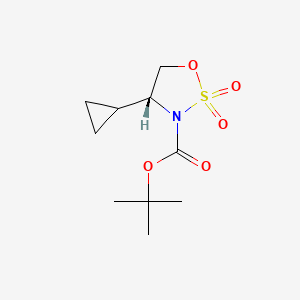
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B15220380.png)

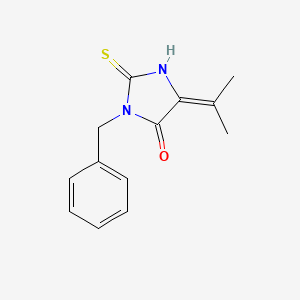
![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)

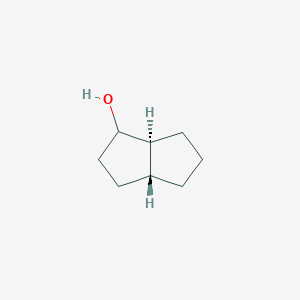
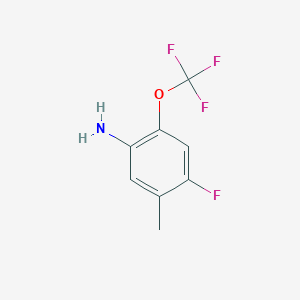
![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
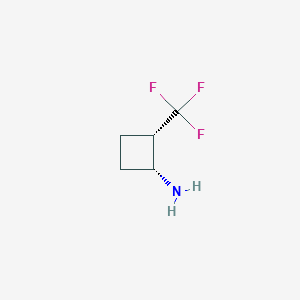
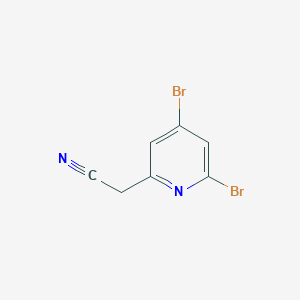
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
